2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and a trifluoromethylphenyl group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the 3-methylbutyl Group: This step often involves alkylation reactions using appropriate alkyl halides.
Attachment of the Trifluoromethylphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using trifluoromethylphenyl boronic acid or trifluoromethylphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling:
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Therapeutics: Possible applications in the treatment of diseases where enzyme inhibition is beneficial.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The trifluoromethyl group can enhance binding affinity and selectivity, while the thienopyrimidine core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide: shares similarities with other thienopyrimidine derivatives and trifluoromethylphenyl compounds.
Uniqueness
Enhanced Pharmacokinetics: The trifluoromethyl group improves the compound’s stability and bioavailability.
Biological Activity: The specific combination of functional groups provides unique biological activity not seen in other similar compounds.
List of Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylphenyl Compounds: Compounds with similar pharmacokinetic properties but different core structures.
Properties
Molecular Formula |
C20H20F3N3O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H20F3N3O3S/c1-12(2)7-9-25-18(28)17-15(8-10-30-17)26(19(25)29)11-16(27)24-14-6-4-3-5-13(14)20(21,22)23/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,24,27) |
InChI Key |
FQEYKHJCDQURML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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